1-(2-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route is the reaction between 4-(5-bromo-2-chloropyrimidin-4-yl)-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (a related compound) and a suitable amine, such as piperidine-3-ol. The chloropyrimidine group serves as a key intermediate in this process . The yield, purity, and scalability of this synthesis need further investigation.
Scientific Research Applications
Synthesis and Biological Significance
1,4-Diazepines, including derivatives such as "1-(2-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane," are of significant interest due to their wide range of biological activities. These compounds are two nitrogen-containing seven-membered heterocyclic compounds. Their synthesis, reactions, and biological evaluation have been the focus of scientific research for decades due to their medicinal importance. The biological activities associated with 1,4-diazepine derivatives include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These diverse biological activities highlight the potential of 1,4-diazepine derivatives for pharmaceutical applications. The research underscores the importance of exploring 1,4-diazepine derivatives with significant biological activities for potential use in the pharmaceutical industry (Rashid et al., 2019).
Synthetic Approaches and Utility
The synthesis of benzodiazepines, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines through condensation with various electrophilic reagents has been explored, showcasing the synthetic versatility of diazepine frameworks. This approach highlights the ability to create a wide range of compounds with potential biological applications, further emphasizing the scientific interest in understanding and developing novel 1,4-diazepine derivatives for therapeutic uses. The synthetic methods and the exploration of biological applications of azolylthiazoles, benzoxazine-based fluorescent systems, and the efficient procedure for arylacetic acid cyanomethyl esters synthesis are indicative of the ongoing research and development efforts in this chemical space (Ibrahim, 2011).
Mechanism of Action
Target of Action
The primary targets of a compound like this would likely be specific proteins or enzymes in the body. These could include receptors, ion channels, or enzymes involved in critical biochemical pathways. The exact targets would depend on the specific structure of the compound and its chemical properties .
Mode of Action
The compound would interact with its targets through a variety of possible mechanisms. This could include binding to a specific site on the target protein, thereby altering its function. The exact mode of action would depend on the specific targets and the chemical structure of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit an enzyme, thereby disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors influencing these properties could include the compound’s size, charge, and hydrophobicity, as well as the presence of specific transport proteins in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could range from altering cell signaling and function to inducing cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
1-(2-Chloropyrimidin-4-yl)-4-methyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. These interactions can result in the modulation of metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound may degrade over time, leading to changes in its efficacy and potency. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s effects on biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can impact its efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-4-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)9-3-4-12-10(11)13-9/h3-4H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOLJRTOQCQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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